N-(2-Methoxybenzyl)-1-naphthalenamine
Overview
Description
N-(2-Methoxybenzyl)-1-naphthalenamine: is a chemical compound that belongs to the class of substituted phenethylamines It is characterized by the presence of a naphthalene ring system attached to an amine group, which is further substituted with a 2-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzyl)-1-naphthalenamine typically involves the reaction of 1-naphthylamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxybenzyl)-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated naphthalenamines.
Scientific Research Applications
N-(2-Methoxybenzyl)-1-naphthalenamine has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been investigated for its potential neurotoxic effects and its interactions with neurotransmitter receptors.
Medicine: Research has explored its potential as a psychoactive agent and its effects on the central nervous system.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)-1-naphthalenamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as an agonist, binding to the receptor and mimicking the effects of serotonin. This interaction leads to altered neurotransmitter release and changes in neuronal activity, resulting in its psychoactive effects.
Comparison with Similar Compounds
25I-NBOMe: A potent hallucinogen with similar structural features, including a methoxybenzyl group.
25B-NBOMe: Another hallucinogenic compound with a bromine substituent.
25C-NBOMe: A compound with a chlorine substituent, known for its psychoactive properties.
Uniqueness: N-(2-Methoxybenzyl)-1-naphthalenamine is unique due to its specific substitution pattern and its distinct naphthalene ring system. This structural uniqueness contributes to its specific receptor binding profile and its particular psychoactive effects.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]naphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-20-18-12-5-3-8-15(18)13-19-17-11-6-9-14-7-2-4-10-16(14)17/h2-12,19H,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBABDNBILCMGDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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